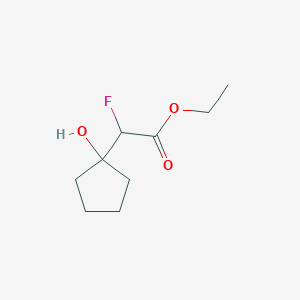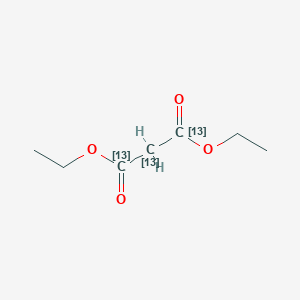![molecular formula C18H24N4O B124110 N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine CAS No. 155204-28-7](/img/structure/B124110.png)
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine
Übersicht
Beschreibung
Choline tetrathiomolybdate is a chemical compound known for its high affinity for copper. It is primarily used as a copper chelator in the treatment of Wilson’s disease, a genetic disorder that leads to excessive copper accumulation in the body . This compound forms a tripartite complex with copper and albumin, thereby detoxifying excess copper through biliary excretion .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Choline tetrathiomolybdate can be synthesized by reacting ammonium tetrathiomolybdate with choline chloride. The reaction typically occurs in an aqueous medium under controlled temperature and pH conditions . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods: In industrial settings, the production of choline tetrathiomolybdate involves large-scale reactions in reactors with precise control over temperature, pH, and concentration of reactants. The product is often obtained in high purity through multiple stages of purification, including filtration and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Choline tetrathiomolybdate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different molybdenum oxides.
Reduction: It can be reduced to lower oxidation states of molybdenum.
Substitution: It can participate in substitution reactions where ligands are exchanged.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as hydrogen gas or hydrazine are used.
Substitution: Ligands like phosphines or amines can be used under mild conditions.
Major Products:
Oxidation: Molybdenum trioxide and other oxides.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Various molybdenum-ligand complexes.
Wissenschaftliche Forschungsanwendungen
Choline tetrathiomolybdate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of molybdenum-containing compounds.
Biology: Studied for its role in copper metabolism and its potential therapeutic effects.
Medicine: Primarily used in the treatment of Wilson’s disease to manage copper levels in patients.
Industry: Used in the preparation of lubricants and other industrial applications.
Wirkmechanismus
Choline tetrathiomolybdate exerts its effects by binding tightly to copper and forming a stable complex with albumin. This complex prevents copper from participating in harmful biochemical reactions and facilitates its excretion through the bile . The compound also inhibits key fibrotric cytokines, including secreted protein acid rich in cysteine, nuclear factor kappa B, transforming growth factor-beta, fibroblast growth factor-2, interleukin-1, interleukin-6, interleukin-8, and connective tissue growth factor .
Similar Compounds:
D-penicillamine: Another copper chelator used in the treatment of Wilson’s disease.
Trientine: A copper-binding agent with a different mechanism of action.
Comparison: Choline tetrathiomolybdate has a higher affinity for copper compared to D-penicillamine and trientine, making it more effective in binding and detoxifying copper . Additionally, it forms a stable complex with albumin, which is not observed with the other chelators .
Eigenschaften
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O/c1-23-17-7-3-2-6-16(17)22-14-12-21(13-15-22)11-10-20-18-8-4-5-9-19-18/h2-9H,10-15H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOGISIXBJEBLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CCNC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434301 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155204-28-7 | |
| Record name | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


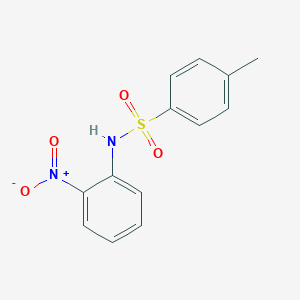

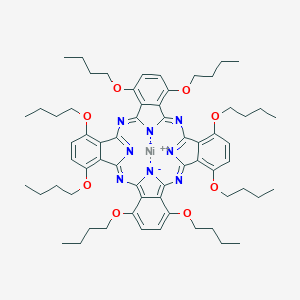
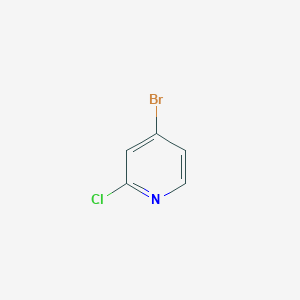
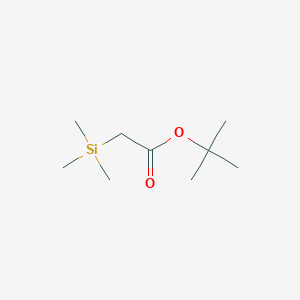
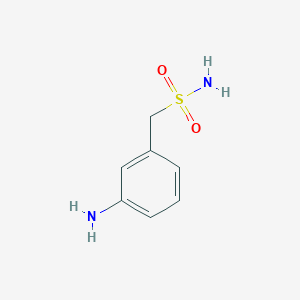

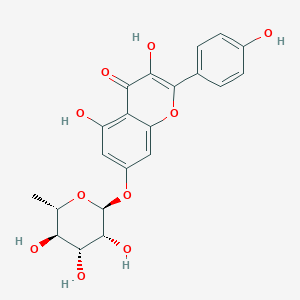
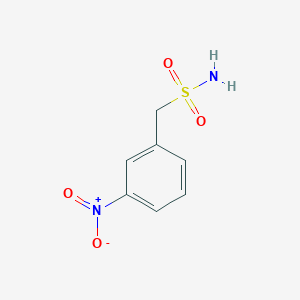
![1-Amino-5,8-Dihydroxy-4-({2-[(2-Hydroxyethyl)amino]ethyl}amino)anthracene-9,10-Dione](/img/structure/B124056.png)
![8,11-Dihydroxy-4-(2-hydroxyethyl)-6-(2-(2-hydroxyethylamino)ethylamino)-1,2,3,4-tetrahydronaphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B124057.png)
